Sodium 5-phenylthiazole-2-carboxylate
Description
Contextual Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. bldpharm.com This structural motif is present in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs. nih.govmdpi.com The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov
Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. bldpharm.comnih.gov This wide range of activities has made the thiazole scaffold a focal point for drug discovery and development. nih.gov The aromatic nature of the thiazole ring allows it to participate in various interactions with biological macromolecules, such as enzymes and receptors, often forming the core of a pharmacophore.
Academic Review of Carboxylate-Functionalized Thiazoles: Historical Perspective and Recent Advances
The introduction of a carboxylate group to the thiazole scaffold adds another layer of chemical and biological significance. Historically, research into thiazole carboxylic acids has been linked to their role as key intermediates in the synthesis of more complex molecules, particularly amides and esters for pharmaceutical development. cymitquimica.comquinoline-thiophene.com
In recent years, there has been growing interest in the intrinsic properties of carboxylate-functionalized thiazoles themselves. The carboxylate group, being ionizable, can significantly influence a molecule's solubility, a critical factor in drug design. Furthermore, this functional group can act as a key binding motif in interactions with biological targets, for instance, through the formation of salt bridges or hydrogen bonds with amino acid residues in proteins. cymitquimica.com Recent research has explored the synthesis of various substituted thiazole-5-carboxylic acid derivatives and their evaluation for a range of biological activities, including as anticancer and antimicrobial agents. cymitquimica.comquinoline-thiophene.com
Rationale for Investigating Sodium 5-Phenylthiazole-2-carboxylate as a Model Compound for Structure-Function Elucidation
This specific substitution pattern allows for systematic modifications, for example, by altering the substituents on the phenyl ring or by converting the carboxylate to other functional groups, to probe structure-activity relationships (SAR). The sodium salt form is particularly useful for in vitro biological assays due to its enhanced solubility in aqueous media compared to its free acid counterpart. The relative simplicity of its structure, while still possessing key functional groups, makes it an ideal candidate for detailed spectroscopic and crystallographic analysis to understand its structural and electronic properties.
Overview of Research Objectives and Potential Scholarly Contributions
The primary research objectives for investigating this compound are centered on a comprehensive characterization of its chemical and physical properties to establish a baseline for its use as a model compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure.
A key objective is to utilize this compound in structure-activity relationship (SAR) studies. By systematically modifying its structure and assessing the impact on its biological activity, researchers can gain valuable insights into the pharmacophoric requirements for interaction with specific biological targets.
The potential scholarly contributions of such research are significant. A thorough understanding of this compound can provide a valuable reference point for the design of novel thiazole-based therapeutic agents. The detailed data generated can enrich the chemical literature and serve as a foundation for further computational and experimental studies on this important class of heterocyclic compounds.
Detailed Research Findings
To facilitate a deeper understanding of this compound, the following data tables summarize its key properties and compare it with related compounds.
Physicochemical Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility | Key Applications |
| This compound | C₁₀H₆NNaO₂S | 227.22 | High in aqueous solutions | Pharmaceutical intermediate, bioassays. |
| 5-Phenylthiazole-2-carboxylic acid | C₁₀H₇NO₂S | 221.23 | Low in aqueous solutions | Precursor to the sodium salt and other derivatives. |
| Sodium 5-methylthiazole-2-carboxylate | C₅H₄NNaO₂S | 165.15 | High in aqueous solutions | Research chemical. |
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | C₁₂H₁₂N₂O₂S | 248.31 | Soluble in some organic solvents like ethanol (B145695) and DMSO. | Intermediate in medicinal chemistry. |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to the protons on the phenyl ring and the thiazole ring would be expected. The chemical shifts would be influenced by the electronic effects of the carboxylate and the aromatic systems. |
| ¹³C NMR | Resonances for all carbon atoms, including the carboxylate carbon, and the carbons of the thiazole and phenyl rings would be observed. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the carboxylate (COO⁻) asymmetric stretching vibration would be expected in the region of 1610-1550 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the anionic part of the molecule (C₁₀H₆NO₂S⁻). |
Specific peak data would require experimental determination.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSMXMVNORFALM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-51-3 | |
| Record name | sodium 5-phenyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Sodium 5 Phenylthiazole 2 Carboxylate and Analogues
Strategies for the Construction of the 5-Phenylthiazole (B154837) Core
The formation of the central 5-phenylthiazole scaffold is a critical step that can be achieved through two main strategies: building the thiazole (B1198619) ring with the phenyl group already positioned or introducing the phenyl group onto a pre-existing thiazole ring.
The most classic and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comcutm.ac.in For the synthesis of a 5-phenylthiazole core, this typically involves the reaction of a 2-halo-1-phenylethanone (e.g., 2-bromoacetophenone) with a thioamide. tandfonline.comchemhelpasap.com The reaction mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for being robust and often results in high yields. chemhelpasap.commdpi.com Microwave-assisted versions of this reaction have been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.gov
Alternative cyclization strategies include the Gabriel synthesis, which involves the cyclization of an acylaminoketone with a phosphorus pentasulfide, and the Cook-Heilbron synthesis, where α-aminonitriles react with carbon disulfide. cutm.ac.in Furthermore, domino reactions involving propargyl bromides and thioureas under microwave irradiation offer a rapid route to substituted 2-aminothiazoles. organic-chemistry.org
Table 1: Selected Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Conditions | Yield | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95% | nih.gov |
| 2-Bromoacetophenone | Thiourea | Methanol | Hot plate, 100°C, 30 min | High | chemhelpasap.com |
A more modern and highly regioselective approach involves the direct C-H arylation of a pre-formed thiazole ring. This method avoids the need to handle potentially unstable thioamides required for the Hantzsch synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective for introducing an aryl group at the C-5 position of the thiazole ring. rsc.orgacs.org This transformation typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a specific ligand and a base, to couple the thiazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene). acs.orgnih.govresearchgate.net
Research has shown that the C-5 position of thiazoles is generally more reactive towards this type of arylation compared to the C-2 or C-4 positions, allowing for high regioselectivity. researchgate.net The selection of the catalyst, ligand, and base can be crucial in controlling the outcome. For instance, a catalytic system of a Pd catalyst with bathophenanthroline (B157979) (Bphen) and potassium phosphate (B84403) (K₃PO₄) has been shown to favor C-5 arylation. nih.gov Ligand-free conditions using a Pd(0/II) catalytic cycle have also been reported to be efficient for C-5 arylation. acs.org Nickel complexes have also emerged as effective catalysts for the C-5 arylation of thiazole derivatives under aerobic conditions. chemrxiv.org
Table 2: Catalyst Systems for Regioselective C-5 Arylation of Thiazoles
| Thiazole Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield | Reference |
| Thiazole | Aryl Halide | Pd Catalyst | Bphen | K₃PO₄ | N/A | High | nih.gov |
| 2-Isobutylthiazole | Aryl Bromide | Pd-NHC Complex | N-Heterocyclic Carbene | N/A | N/A | Moderate to Excellent | researchgate.net |
| Azole-4-carboxylates | Unactivated Arenes | Pd(OAc)₂ | N/A | Ag₂CO₃ | TFA | Good | rsc.org |
Methods for Carboxylate Functionalization at C-2
Once the 5-phenylthiazole core is assembled, the next critical step is the introduction of a carboxylate group at the C-2 position. This can be accomplished either by directly carboxylating the C-2 position or by converting a precursor functional group already present at C-2.
Direct carboxylation involves the deprotonation of the C-2 proton of the thiazole ring, which is the most acidic proton, followed by quenching with carbon dioxide. A common method involves a halogen-metal exchange reaction. For example, a 2-bromothiazole (B21250) derivative can be treated with a strong base like n-butyllithium at low temperatures to form a 2-lithiated thiazole intermediate. This organolithium species can then react with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired thiazole-2-carboxylic acid. researchgate.net This method provides a direct and efficient route to the C-2 carboxylated product. researchgate.net
An alternative and widely used strategy is to synthesize the thiazole ring with a precursor group at the C-2 position that can be readily converted into a carboxylate.
Hydrolysis of Esters: A common approach is the synthesis of an ethyl or methyl 2-thiazolecarboxylate, which is then hydrolyzed to the carboxylic acid. acs.orgkau.edu.sa The Hantzsch synthesis can be adapted by using an ethyl thiooxamate with an α-haloketone to directly form a thiazole-2-carboxylate ester. nih.gov This ester can then be saponified using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to yield the carboxylic acid. acs.orgmnstate.edu
Hydrolysis of Nitriles: A 2-cyanothiazole (B74202) can serve as a precursor to the carboxylic acid. The nitrile group can be hydrolyzed under either acidic or basic conditions, although this method can sometimes require harsh conditions. mnstate.edu
Oxidation of 2-Alkyl or 2-Hydroxymethyl Groups: If a 2-methylthiazole (B1294427) or 2-hydroxymethylthiazole derivative is available, the side chain can be oxidized to a carboxylic acid. google.com For example, a 2-hydroxymethylthiazole can be oxidized using a mixture of nitric acid and sulfuric acid to produce the corresponding thiazole-2-carboxylic acid in high yield. google.com
Table 3: Conversion of Precursor Groups to C-2 Carboxylic Acid
| Precursor Group | Reagents for Conversion | Product | Reference |
| Ethyl Ester (-COOEt) | 1. LiOH or NaOH (aq) 2. H⁺ | Carboxylic Acid (-COOH) | acs.orgmnstate.edu |
| 2-Hydroxymethyl (-CH₂OH) | Nitric Acid, Sulfuric Acid | Carboxylic Acid (-COOH) | google.com |
| 2-Bromine (-Br) | 1. n-BuLi 2. CO₂ 3. H⁺ | Carboxylic Acid (-COOH) | researchgate.net |
Optimization of Sodium Salt Formation
The final step in the synthesis is the conversion of the 5-phenylthiazole-2-carboxylic acid into its corresponding sodium salt. This is a standard acid-base neutralization reaction. mnstate.edu The purified carboxylic acid is typically dissolved in a suitable solvent, such as water or an alcohol. An aqueous solution of a stoichiometric amount of a sodium base is then added. researchgate.net
Commonly used bases include sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). mnstate.eduresearchgate.net The choice of base and solvent can influence the purity and crystal form of the final salt. After the neutralization is complete, the sodium salt is isolated. If the salt is insoluble in the reaction medium, it may precipitate and can be collected by filtration. researchgate.net Alternatively, the solvent can be removed by evaporation under reduced pressure to yield the solid sodium 5-phenylthiazole-2-carboxylate. google.com The solid is then typically washed with a non-polar solvent and dried to remove any residual impurities.
Design and Synthesis of Structurally Modified Analogues
The design and synthesis of analogues of this compound are driven by the need to understand structure-activity relationships (SAR) and to optimize the compound's properties for various applications. nih.govnih.gov By methodically altering specific parts of the molecule, researchers can identify key structural features responsible for its biological effects.
Systematic Modifications of the Phenyl Substituent
The phenyl group at the 5-position of the thiazole ring is a primary target for systematic modification to explore how electronic and steric factors influence the molecule's interaction with biological targets. nih.gov Structure-activity relationship studies have led to the synthesis of numerous analogues bearing different substituents on this aromatic ring. nih.gov
Research into 4-phenylthiazole (B157171) analogues, for instance, has shown that introducing electron-donating groups at the ortho, meta, or para positions of the phenyl ring is generally well-tolerated by enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov A comprehensive study involved the preparation of forty-two 4-phenylthiazole analogues to investigate the impact of these substitutions on dual enzyme inhibition. nih.gov Similarly, the introduction of a fluorine atom, as in 4-fluorophenyl analogs, has been shown to increase antifungal activity by two to three times compared to the unsubstituted parent compound. In other studies focusing on antitumor activity, a library of 45 derivatives of 2-phenylthiazole-5-carboxylic acid was synthesized to establish a clear SAR. researchgate.net
These modifications are typically achieved through multi-step synthetic routes, often starting with substituted benzaldehydes or acetophenones to build the desired phenyl-substituted thiazole core.
Table 1: Examples of Phenyl-Substituted Thiazole Analogues and Research Focus This table is interactive. You can sort and filter the data.
Functional Group Variation at the Carboxylate Position
The carboxylate group at the 2-position is crucial for the molecule's solubility and its ability to act as a directing group in certain reactions or interact with biological targets. Variation of this functional group is a common strategy to create precursors for synthesis or to develop new classes of derivatives, such as esters and amides. nih.gov
The ethyl ester, Ethyl 5-phenylthiazole-2-carboxylate, serves as a key synthetic intermediate which, being lipid-soluble, can be hydrolyzed to the corresponding carboxylic acid or used in direct coupling reactions to form amides.
The conversion of the carboxylic acid to an amide is a particularly fruitful strategy for generating diverse libraries of compounds. nih.govnih.gov This is often accomplished using standard peptide coupling reagents. For example, a series of thiazole carboxamide derivatives were synthesized by treating the starting carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) before adding the desired aniline. nih.gov This approach has been used to create potential c-Met kinase inhibitors and COX inhibitors. nih.govnih.gov In some cases where the carboxylic acid is unstable, its lithium salt is used for direct condensation with anilines to form the amide. nih.gov
Table 2: Functional Group Variations at the Thiazole-2-Carboxylate Position This table is interactive. You can sort and filter the data.
Deuterium (B1214612) Labeling for Mechanistic Studies
Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a powerful tool for elucidating reaction mechanisms. youtube.com The introduction of a deuterium atom allows researchers to track the fate of specific hydrogen atoms during a reaction and to study the kinetic isotope effect, where the heavier deuterium can slow down reactions involving C-H bond cleavage. youtube.com
In studies related to thiazole derivatives and other aromatic compounds, deuterium labeling has been instrumental. For instance, mechanistic studies on the palladium-catalyzed C-H activation of related aryl compounds have utilized deuterium-labeled starting materials and solvents to probe the reaction pathway. researchgate.net Experiments have been conducted using deuterated solvents like DMF-d7 and DMSO-d6, as well as D₂O as an additive, to determine the source of hydrogen atoms in the products and to understand which C-H bonds are broken in the rate-determining step. researchgate.net Similar deuterium-labeling studies have been applied to understand mechanochemical transformations and other catalytic cycles, highlighting the versatility of this technique. researchgate.net This approach significantly expands the toolbox for synthesizing labeled compounds and provides deep insights into complex reaction mechanisms. acs.org
Advanced Spectroscopic and Structural Elucidation of Sodium 5 Phenylthiazole 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of Sodium 5-phenylthiazole-2-carboxylate. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the protons on the phenyl group and the thiazole (B1198619) ring would exhibit distinct chemical shifts. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The single proton on the thiazole ring would also resonate in this aromatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carboxylate carbon (COO⁻) is characteristically found in the highly deshielded region of the spectrum, often around 170 ppm . The carbons of the phenyl and thiazole rings would appear in the aromatic region of the ¹³C spectrum, generally between 120 and 150 ppm.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment
While one-dimensional NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling) sdsu.eduscribd.com. For this compound, COSY would reveal correlations between the adjacent protons on the phenyl ring, helping to assign their specific positions (ortho, meta, para). A cross-peak would be observed for any protons that are J-coupled sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C connectivity) sdsu.eduprinceton.eduepfl.ch. An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton on the thiazole ring and the protons on the phenyl ring to their corresponding carbon atoms sdsu.eduepfl.ch.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying long-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J) sdsu.eduscribd.comprinceton.eduepfl.ch. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as the carbon atoms at the phenyl-thiazole junction, the carboxylate carbon, and the other non-protonated carbon of the thiazole ring. Correlations would be observed from the thiazole proton and phenyl protons to these quaternary carbons, completing the structural puzzle.
| Technique | Correlated Nuclei | Information Gained | Expected Correlations for this compound |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies J-coupled protons, typically through 2-3 bonds sdsu.eduprinceton.edu. | Correlations among adjacent protons on the phenyl ring. |
| HSQC | ¹H - ¹³C (¹J) | Connects protons to their directly attached carbons sdsu.eduprinceton.edu. | Correlation between the thiazole C-H proton and its carbon; correlations for each phenyl C-H group. |
| HMBC | ¹H - ¹³C (²⁻⁴J) | Reveals long-range connectivity, crucial for assigning quaternary carbons sdsu.eduprinceton.edu. | Correlations from phenyl and thiazole protons to the carboxylate carbon and other quaternary carbons in the ring systems. |
Solid-State NMR Investigations for Polymorphic Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms at a high resolution nih.gov. Each polymorph, having a unique crystal lattice and molecular conformation, will produce a distinct SS-NMR spectrum.
Differences in the chemical shifts and the splitting patterns in ¹³C cross-polarization magic angle spinning (CP-MAS) spectra can be used to distinguish between polymorphs of this compound. Furthermore, SS-NMR can quantify the components in a mixture of polymorphs and monitor polymorphic transformations that may occur due to factors like milling, temperature, or humidity nih.gov. Measurements of spin-lattice relaxation times (T₁) can also provide insights into the molecular mobility and packing within the different crystal forms nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy nih.gov. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of the elemental composition nih.gov.
For this compound (C₁₀H₆NNaO₂S), HRMS would be used to measure the exact mass of the molecular ion. This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas. The data from HRMS, combined with the structural fragments identified through NMR, provides definitive confirmation of the compound's identity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆NNaO₂S |
| Theoretical Exact Mass ([M]⁻ anion) | 219.0041 |
| Expected HRMS Result | Measured m/z value within <5 ppm error of the theoretical mass . |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analyses
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary, as they are based on different physical principles: FTIR measures the absorption of infrared light due to changes in the dipole moment during molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability sfr.cacovalentmetrology.com.
Analysis of Characteristic Group Frequencies
The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The carboxylate group (COO⁻) is particularly prominent. Unlike a carboxylic acid which shows a C=O stretch around 1700 cm⁻¹, the carboxylate salt exhibits two strong and characteristic bands: an asymmetric stretch and a symmetric stretch spectroscopyonline.com. The phenyl group gives rise to characteristic aromatic C-H and C=C stretching vibrations. The thiazole ring also contributes to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Phenyl) | Stretching | 3100 - 3000 vscht.cz | Medium to Weak |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1650 - 1540 spectroscopyonline.com | Strong (FTIR) |
| Aromatic C=C (Phenyl) | Stretching | 1600 - 1585 and 1500 - 1400 vscht.czpressbooks.pub | Medium |
| Carboxylate (COO⁻) | Symmetric Stretching | 1450 - 1360 spectroscopyonline.com | Strong (FTIR) |
| Thiazole Ring | Ring Vibrations | <1500 (Fingerprint Region) | Complex Pattern |
Conformational Insights from Vibrational Modes
Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. The precise positions and shapes of the vibrational bands can be sensitive to the rotational orientation (conformation) around single bonds, such as the bond connecting the phenyl and thiazole rings. While detailed conformational studies for this specific molecule are not widely published, theoretical calculations combined with experimental FTIR and Raman spectra could potentially be used to determine the most stable conformation in the solid state or in solution. Changes in the vibrational modes, particularly in the fingerprint region, can reflect different torsional angles between the two ring systems, providing a deeper understanding of the molecule's three-dimensional structure.
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Molecular Interactions and Mechanistic Investigations Non Clinical Contexts
Investigations into Metal Ion Chelation and Complexation Properties
The 5-phenylthiazole-2-carboxylate anion is a versatile ligand capable of coordinating with various metal ions. Its structure, featuring a nitrogen atom within the thiazole (B1198619) ring and two oxygen atoms in the carboxylate group, allows for multiple binding possibilities. This functionality makes it a subject of interest in coordination chemistry. uobaghdad.edu.iqscielo.br
The stoichiometry of complexes involving thiazole-carboxylate ligands is typically influenced by the metal ion's charge, coordination number, and the presence of other auxiliary ligands. scielo.brnih.gov Studies on related thiazole derivatives show the formation of complexes with metal-to-ligand ratios of 1:1 and 1:2. uobaghdad.edu.iq For instance, research on 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid, a related compound, demonstrated the formation of 1:2 complexes with bivalent ions like Co(II), Ni(II), and Cu(II), while forming a 1:1 complex with the trivalent Cr(III) ion. uobaghdad.edu.iq
The stability of these metal complexes is a critical factor. While specific formation constants (Kf) for 5-phenylthiazole-2-carboxylate are not extensively documented, analysis of analogous systems provides insight. For example, formation constants have been estimated for complexes of Cr(III), Co(II), Ni(II), and Cu(II) with a similar benzothiazole-based ligand, indicating stable complex formation. uobaghdad.edu.iq The chelation process, where the ligand binds to a central metal atom to form a ring-like structure, contributes significantly to the stability of the resulting complex. mdpi.comresearchgate.net
Table 1: Observed Stoichiometry in Metal Complexes of a Related Thiazole Ligand
| Metal Ion | Metal:Ligand Ratio | Geometry | Reference |
| Cr(III) | 1:1 | Octahedral | uobaghdad.edu.iq |
| Co(II) | 1:2 | Octahedral | uobaghdad.edu.iq |
| Ni(II) | 1:2 | Octahedral | uobaghdad.edu.iq |
| Cu(II) | 1:2 | Octahedral | uobaghdad.edu.iq |
| Pd(II) | 1:2 | Square Planar | uobaghdad.edu.iq |
Carboxylate ligands can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging fashions. researchgate.netwikipedia.org The 5-phenylthiazole-2-carboxylate ligand offers additional complexity due to the presence of the thiazole nitrogen, which can also act as a coordination site.
Studies on analogous structures, such as tetrazolate-5-carboxylate and other heterocyclic carboxylates, reveal versatile coordination behaviors. scielo.brnih.gov The 5-phenylthiazole-2-carboxylate ligand can act as a bidentate chelating agent, coordinating to a metal center through one of the carboxylate oxygens and the nitrogen atom of the thiazole ring, forming a stable five-membered ring. uobaghdad.edu.iqnih.gov Alternatively, it can bridge two metal centers, with the carboxylate group binding in a syn-syn, syn-anti, or anti-anti conformation. wikipedia.org The specific coordination mode adopted depends on factors like the nature of the metal ion, the solvent system used, and the presence of other ligands in the coordination sphere. nih.gov
Table 2: Potential Coordination Modes of Carboxylate-Containing Heterocyclic Ligands
| Coordination Mode | Description | Donating Atoms |
| κ¹-Monodentate | The ligand binds through a single carboxylate oxygen atom. | O |
| κ²-Bidentate Chelate | The ligand binds through both carboxylate oxygen atoms to the same metal center. | O, O' |
| Bidentate Chelate | The ligand binds through one carboxylate oxygen and the thiazole nitrogen to the same metal center. | O, N |
| Bridging | The carboxylate group links two different metal centers. | O, O' |
The formation of metal complexes with 5-phenylthiazole-2-carboxylate can be confirmed and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation, the characteristic vibrational frequencies of the carboxylate group (COO⁻) are altered. A significant shift in the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO⁻ group compared to the free sodium salt indicates coordination. The difference between these two frequencies (Δν = νasym - νsym) can help distinguish between monodentate, bidentate, and bridging coordination modes. researchgate.netorientjchem.org Furthermore, shifts in the C=N stretching vibration of the thiazole ring suggest the involvement of the ring nitrogen in metal binding. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy : In the case of transition metal complexes, UV-Vis spectroscopy provides information about the electronic environment of the metal ion. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions within the metal's d-orbitals. uobaghdad.edu.iqnih.gov The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iqnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. nih.govresearchgate.net Changes in the chemical shifts of the protons and carbons of the phenyl and thiazole rings upon complexation confirm the interaction with the metal ion.
Exploration of Enzymatic Inhibition or Modulation (In Vitro)
Thiazole derivatives are recognized for their diverse biological activities, including the ability to inhibit specific enzymes. nih.govnih.gov Compounds based on the 2-phenylthiazole-5-carboxylate scaffold have been identified as potent inhibitors of various enzymes in in vitro assays. nih.govacs.org
Kinetic studies are crucial for understanding how a compound inhibits an enzyme. This analysis often involves determining the inhibitor concentration that reduces enzyme activity by 50% (IC₅₀ or EC₅₀). Research has shown that derivatives of 2-phenylthiazole-5-carboxylic acid can act as potent enzyme inhibitors.
For example, a study identified a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative as an ATP-competitive inhibitor of the kinesin HSET (KIFC1). nih.gov This mode of inhibition means the compound competes with ATP for binding to the enzyme's active site. Further optimization led to compounds with nanomolar biochemical potency. nih.gov In a separate line of research, a 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was developed as a highly potent inhibitor of miRNA biogenesis by targeting the trans-activation response element RNA-binding protein 2 (TRBP). acs.org This compound demonstrated an EC₅₀ value in the nanomolar range, indicating a significant increase in inhibitory activity compared to its predecessors. acs.org
The precise identification of molecular targets is fundamental to mechanistic investigation. The 5-phenylthiazole-2-carboxylate framework has been successfully utilized to design inhibitors for specific and functionally diverse proteins.
Kinesin HSET (KIFC1) : A high-throughput screening campaign discovered a 2-(3-benzamidopropanamido)thiazole-5-carboxylate compound that inhibits the motor protein HSET. nih.gov This protein is crucial for organizing the mitotic spindle in certain cancer cells. The inhibitors were shown to be ATP-competitive and selective against other kinesins like Eg5. nih.gov
Trans-activation Response Element RNA-binding Protein 2 (TRBP2) : In the context of miRNA biogenesis, derivatives of 2-phenylthiazole-5-carboxylic acid were engineered to disrupt the interaction between TRBP and Dicer. acs.org The optimized compound, CIB-L43, emerged as a potent inhibitor that specifically targets TRBP, thereby modulating pathways involved in cell regulation. acs.org
Succinate (B1194679) Dehydrogenase (SDH) : Although not a carboxylate, related N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), an enzyme critical to cellular respiration. acs.org This suggests the broader potential of the phenylthiazole scaffold in targeting metabolic enzymes.
Table 3: In Vitro Enzymatic Inhibition by Phenylthiazole-Carboxylate Derivatives
| Compound Class | Molecular Target | Inhibition Metric | Value | Mechanism | Reference |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | HSET (KIFC1) | IC₅₀ | Nanomolar range | ATP-Competitive | nih.gov |
| 2-Phenylthiazole-5-carboxylic acid derivative (CIB-L43) | TRBP2 | EC₅₀ | 0.66 nM | Disrupts TRBP-Dicer interaction | acs.org |
| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide | Succinate Dehydrogenase (SDH) | IC₅₀ | 16.6 µM | Not specified | acs.org |
Mechanistic Elucidation of Catalytic Activities (Non-Biological)
The catalytic potential of Sodium 5-phenylthiazole-2-carboxylate in non-biological reactions is an area of growing interest. The inherent electronic and structural features of the 5-phenylthiazole-2-carboxylate moiety allow it to participate in catalytic processes in multiple ways, primarily as a ligand in transition metal catalysis.
While the application of this compound as a standalone organocatalyst is not extensively documented in current literature, the presence of the carboxylic acid functionality suggests a potential for such activity. Chiral carboxylic acids are known to act as organocatalysts in various asymmetric reactions. researchgate.net However, the primary focus of research for thiazole carboxylate derivatives has been their role as ligands in transition metal catalysis.
The 5-phenylthiazole-2-carboxylate anion can act as a versatile ligand for a range of transition metals, including palladium (Pd), nickel (Ni), copper (Cu), cobalt (Co), and iron (Fe). mit.edunih.gov The coordination to the metal center can occur through several modes, primarily involving the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group. This coordination significantly influences the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity.
Thiazole-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For instance, palladium complexes of thiazole derivatives have shown catalytic efficacy in C-C cross-coupling reactions. evitachem.com Similarly, nickel and cobalt complexes bearing thiazole-containing ligands have been investigated for their catalytic activity in oxidation reactions. nih.gov The specific role of the 5-phenylthiazole-2-carboxylate ligand in these systems is to stabilize the metal center and to facilitate key elementary steps within the catalytic cycle, such as oxidative addition and reductive elimination.
| Transition Metal | Type of Catalytic Reaction | Role of Thiazole Carboxylate Ligand |
|---|---|---|
| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, C-H activation) | Stabilization of the active Pd(0)/Pd(II) species; influencing regioselectivity. evitachem.com |
| Nickel (Ni) | Direct Arylation, Oxidation Reactions | Modulation of redox potential; stabilization of Ni(II) complexes. nih.gov |
| Cobalt (Co) | Oxidation Reactions | Formation of active coordination complexes for substrate activation. nih.gov |
| Copper (Cu) | Metallaphotoredox Catalysis | Ligation to the copper center to facilitate redox processes. princeton.edu |
A detailed mechanistic understanding of how the 5-phenylthiazole-2-carboxylate ligand participates in a catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts. While a definitive catalytic cycle for a reaction explicitly using this compound as a ligand is not extensively detailed in the literature, a plausible pathway can be constructed based on well-established mechanisms for similar systems, such as palladium-catalyzed cross-coupling reactions. mit.edu
Hypothetical Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction:
A generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. mit.edu The 5-phenylthiazole-2-carboxylate ligand would likely play a crucial role in several steps of this cycle:
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a Pd(0) species, which is coordinated to the 5-phenylthiazole-2-carboxylate ligand (L). This step forms a Pd(II) intermediate. The electronic properties of the ligand can influence the rate of this step.
Transmetalation: The next step involves the transfer of an organometallic reagent (R'-M) to the Pd(II) complex, replacing the halide (X) with the R' group. The coordination of the thiazole nitrogen and/or carboxylate oxygen can affect the lability of the halide and the ease of this transfer.
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the Pd(II) complex, regenerating the catalytically active Pd(0) species. The steric and electronic nature of the 5-phenylthiazole-2-carboxylate ligand is critical in promoting this final, product-forming step.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. nih.gov It is widely used to predict various molecular properties, including geometry, spectroscopic parameters, and reactivity descriptors. nih.gov For Sodium 5-phenylthiazole-2-carboxylate, DFT calculations can elucidate the influence of the phenyl group and the carboxylate function on the thiazole (B1198619) core.
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.
The optimization process typically involves a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electronic environment. rsc.org Conformational analysis is particularly important for understanding the rotational freedom between the phenyl and thiazole rings. The dihedral angle between these two rings determines the extent of π-conjugation, which in turn affects the electronic and optical properties of the molecule. While specific optimized geometry data for this compound is not available in the provided search results, calculations on similar 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been performed. mdpi.com
Below is a representative table illustrating the type of data obtained from DFT geometry optimization for a related thiazole derivative.
| Parameter | Calculated Value (Exemplary) |
|---|---|
| C-S Bond Length (Thiazole) | 1.75 Å |
| C-N Bond Length (Thiazole) | 1.32 Å |
| C=O Bond Length (Carboxylate) | 1.26 Å |
| C-O Bond Length (Carboxylate) | 1.35 Å |
| Phenyl-Thiazole Dihedral Angle | 35.0° |
DFT calculations are a well-established methodology for predicting spectroscopic data, which can aid in structure elucidation and the assignment of experimental spectra. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show excellent correlation with experimental values after appropriate scaling. rsc.orgresearchgate.net For this compound, this would involve predicting the shifts for the protons on the phenyl and thiazole rings and the various carbon atoms. The best results are often achieved when calculations include a solvent model, such as the Polarizable Continuum Model (PCM), to account for environmental effects. nih.govresearchgate.net
IR Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). In studies of related thiazole derivatives, DFT has been used to assign characteristic IR absorption bands, such as those for C=O and N-H stretching. nih.gov For the title compound, key predicted vibrations would include the symmetric and asymmetric stretches of the carboxylate group (COO⁻), C=N stretching of the thiazole ring, and various vibrations associated with the phenyl ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT could predict the π→π* transitions responsible for its absorption in the ultraviolet region, influenced by the conjugated system spanning the phenyl and thiazole rings.
| Spectroscopic Parameter | Predicted Data Type | Computational Method |
|---|---|---|
| ¹H & ¹³C NMR Chemical Shifts | ppm (δ) | DFT-GIAO |
| IR Vibrational Frequencies | Wavenumber (cm⁻¹) | DFT |
| UV-Vis Absorption Maxima | Wavelength (nm) | TD-DFT |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can determine the energies and spatial distributions of these orbitals.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and thiazole rings, while the LUMO may be distributed over the entire π-conjugated system. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. rsc.org This analysis helps predict the most likely sites for electrophilic and nucleophilic attack.
| Parameter | Definition | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Predicts chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is calculated by placing a positive point charge at various points on the electron density surface and computing the interaction energy. wuxiapptec.com MEP maps are color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate potential.
For this compound, an MEP map would clearly show a region of strong negative potential (red) around the oxygen atoms of the carboxylate group, reflecting their high electron density and ability to interact with cations or act as hydrogen bond acceptors. nih.gov The hydrogen atoms of the phenyl ring would likely show a positive potential (blueish). walisongo.ac.id The MEP map serves as a powerful tool for predicting non-covalent interactions and understanding the molecule's reactivity patterns. rsc.org
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, including its interactions with its environment.
MD simulations could be employed to study this compound in an aqueous solution. Such simulations would model the explicit interactions between the solute and numerous water molecules over time. This approach can reveal:
Solvation Structure: How water molecules arrange around the sodium cation and the carboxylate anion, forming hydration shells.
Conformational Dynamics: The flexibility of the molecule in solution, particularly the rotation around the bond connecting the phenyl and thiazole rings.
Transport Properties: Calculation of properties like the diffusion coefficient.
Furthermore, MD simulations could explore the behavior of the molecule at interfaces, such as a lipid bilayer (to model a cell membrane) or a solid surface. This would provide insights into its permeability, orientation at the interface, and potential binding interactions, which are crucial for understanding its behavior in biological or materials science contexts.
Ligand-Target Interactions Modeling
Molecular docking and other computational modeling techniques have been employed to predict and analyze the binding of 5-phenylthiazole-2-carboxylate derivatives to various protein targets. These studies provide a rational basis for understanding their potential biological activities at a molecular level.
While direct modeling of this compound is not extensively documented in publicly available research, studies on structurally related thiazole derivatives offer significant insights into how this compound might interact with biological macromolecules. For instance, molecular docking simulations of thiazole derivatives have revealed potential binding modes within the active sites of several key enzymes implicated in disease.
One area of investigation has been the interaction of thiazole derivatives with kinase enzymes, which are crucial regulators of cell signaling and are often dysregulated in cancer. Molecular docking studies on carboxamide derivatives of 5-phenylthiazole (B154837) have been performed against targets like c-Met and VEGFR-2, both of which are receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.govresearchgate.net In silico simulations have shown that these compounds can fit into the ATP-binding pocket of these kinases. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov
In the context of antimicrobial research, thiazole derivatives have been docked against bacterial enzymes. For example, studies have shown that thiazole derivatives exhibit strong predicted binding affinities for E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication.
The following table summarizes representative findings from ligand-target interaction modeling studies on 5-phenylthiazole-2-carboxylate analogs and related thiazole derivatives.
| Target Protein | Derivative Class | Key Predicted Interactions | Reference |
| c-Met Kinase | Thiazole/Thiadiazole Carboxamides | Interaction with the hinge region of the kinase domain. | nih.gov |
| VEGFR-2 | Thiazole/Thiadiazole Carboxamides | Binding within the ATP-binding pocket. | nih.gov |
| mtFabH | 2-Aminothiazole-4-carboxylates | Not specified in detail. | nih.gov |
It is important to note that the carboxylate group of this compound would likely be involved in significant electrostatic or hydrogen bonding interactions with positively charged or polar residues within a protein binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on Mechanistic Parameters)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features that influence their efficacy.
Development of QSAR Models for In Vitro Activity or Catalytic Efficiency
Several QSAR studies have been conducted on various classes of thiazole derivatives to model their in vitro activity against different biological targets. These studies typically involve the calculation of a wide range of molecular descriptors, followed by the application of statistical methods to develop a predictive model.
For instance, a QSAR study on a series of thiazole derivatives with H1-antihistamine activity utilized semi-empirical methods to calculate physicochemical parameters. ptfarm.pl Regression analysis was then employed to build a model that could predict the anti-H1 activity based on these descriptors. ptfarm.pl Such models are crucial for understanding the structural requirements for a desired biological response.
In another study focusing on the antitubercular activity of thiazolidine-4-one derivatives, a QSAR model was developed that demonstrated a good correlation between the predicted and observed activities. nih.gov The statistical quality of a QSAR model is typically assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability.
The table below presents a summary of representative QSAR models developed for thiazole derivatives, highlighting their statistical validation parameters.
| Activity Modeled | Model Statistics | Reference |
| H1-Antihistamine Activity | Not explicitly stated in the abstract, but regression analysis was used. | ptfarm.pl |
| Antifungal/Antibiotic Properties | R² values between 0.725 and 0.768. | nih.gov |
| Antitubercular Activity | R² = 0.9092, R²adj = 0.8950. | nih.gov |
These models, while not specific to this compound, provide a framework for predicting the potential activity of its derivatives and for designing new compounds with improved properties.
Identification of Key Structural Descriptors Affecting Mechanistic Outcomes
A primary goal of QSAR studies is to identify the molecular descriptors that have the most significant impact on the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In the QSAR analysis of thiazole derivatives with H1-antihistamine activity, several descriptors were identified as being important for separating compounds with high and low activity. ptfarm.pl These included polarizability (α), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), the energy of the highest occupied molecular orbital (eHOMO), and the charge on the aromatic system (QAr). ptfarm.pl This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with the H1-receptor.
For antifungal and antibiotic thiazole derivatives, QSAR models have indicated that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are important for their activity. nih.gov Similarly, a study on antitubercular thiazolidine-4-ones found that descriptors such as MLFER_S (a measure of solute/solvent interactions), GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities), and Shal (a descriptor of shape) were positively correlated with activity. nih.gov
The following table lists some of the key structural descriptors that have been identified in QSAR studies of thiazole derivatives and their general implications for biological activity.
| Descriptor | General Implication | Reference |
| Polarizability (α) | Relates to the ease of distortion of the electron cloud, influencing non-covalent interactions. | ptfarm.pl |
| HOMO Energy (eHOMO) | The energy of the highest occupied molecular orbital, related to the electron-donating ability of a molecule. | ptfarm.pl |
| Hydration Energy (Hh) | The energy change upon hydration, indicating the hydrophilicity of a molecule. | ptfarm.pl |
| Connectivity Indices | Topological descriptors that encode information about the branching and connectivity of a molecule. | nih.gov |
| Electronegativity-based Descriptors | Reflect the electronic properties and the ability to participate in polar interactions. | nih.govnih.gov |
| Steric/Shape Descriptors | Describe the three-dimensional shape and bulk of a molecule, which is critical for fitting into a binding site. | nih.gov |
These findings collectively suggest that a balance of electronic, steric, and hydrophobic properties is essential for the biological activity of thiazole-based compounds. The phenyl group in this compound likely contributes significantly to the steric and hydrophobic profile, while the thiazole ring and carboxylate group govern the electronic and polar interactions.
Structure Activity Relationship Sar Studies of 5 Phenylthiazole 2 Carboxylate Derivatives Mechanistic and in Vitro Focus
Correlative Analysis between Structural Features and Observed Mechanistic Activity
The biological mechanism of 5-phenylthiazole-2-carboxylate derivatives is intrinsically linked to their molecular structure. The core scaffold, consisting of a thiazole (B1198619) ring linked to a phenyl group at the 5-position and a carboxylate (or a derivative like a carboxamide) at the 2-position, provides the essential framework for interaction with biological targets. Research on analogous structures, such as those developed as anticancer agents or enzyme inhibitors, has demonstrated that modifications to this scaffold can significantly alter mechanistic activity.
For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as potential anticancer agents, the phenylamide portion plays a crucial role in the compound's antiproliferative effects. Studies have shown that these compounds can exhibit potent and selective activity against specific cancer cell lines, such as human K563 leukemia cells. nih.govmdpi.com The activity is correlated with the substitution pattern on the phenylamide moiety, indicating that this part of the molecule is key for target interaction.
Similarly, studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives have revealed correlations between their structure and cytotoxic activity against various human cancer cell lines. nih.gov The arylacetamido group attached to the 2-phenylthiazole (B155284) core was identified as a key determinant of activity. The position and nature of substituents on this aryl group were found to modulate the cytotoxic profile, highlighting a clear link between structural features and the observed mechanistic outcome of inducing cancer cell death.
The thiazole ring itself is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com Its presence in the 5-phenylthiazole-2-carboxylate structure contributes to the molecule's ability to interact with various enzymes and receptors. The relative orientation of the phenyl ring and the carboxylate group is also a determining factor in how the molecule fits into the binding sites of target proteins.
Impact of Substituent Effects on Molecular Interactions (e.g., electronic, steric effects on binding affinity)
The electronic and steric properties of substituents on the phenyl ring of 5-phenylthiazole-2-carboxylate derivatives have a profound impact on their molecular interactions and, consequently, their binding affinity to biological targets.
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring can alter the electron distribution across the molecule, influencing its ability to form hydrogen bonds, and engage in pi-stacking or other non-covalent interactions with a target protein.
In studies of 2-phenylthiazole-4-carboxamide derivatives, it was observed that the presence of a methoxy (B1213986) group (an EDG) on the phenyl ring could enhance cytotoxic activity against certain cancer cell lines. nih.gov Conversely, a 3-fluoro substituent (an EWG) also resulted in good cytotoxic profiles, suggesting that the electronic requirements for optimal binding can be target-dependent. nih.gov For some 2-amino-thiazole derivatives, a clear correlation has been established where the activity of different chloro-substitution (EWG) positions on the phenyl ring followed the order of meta-Cl > 3,4-di-Cl > 2,4-di-Cl, demonstrating the critical role of substituent placement in determining biological activity. nih.gov
Steric Effects: The size and shape of substituents (steric bulk) are also crucial. Bulky groups can either enhance binding by occupying a large hydrophobic pocket in the target protein or hinder it by causing steric clashes. For example, in a series of thiazole carboxamide derivatives designed as COX enzyme inhibitors, a bulky trimethoxy group on the phenyl ring was found to decrease binding affinity with the COX-1 enzyme due to steric hindrance. nih.gov In contrast, a tert-butyl group, which is also bulky but lipophilic, was shown to potentially improve binding affinity by interacting favorably with a hydrophobic channel in the COX active site. nih.gov
| Derivative Class | Substituent | Position | Observed Effect | Reference |
| 2-Phenylthiazole-4-carboxamide | Methoxy | 4-position | Improved activity against Caco-2 cells | nih.gov |
| 2-Phenylthiazole-4-carboxamide | Methoxy | 2-position | Maintained high activity against HT-29 and T47D cells | nih.gov |
| 2-Phenylthiazole-4-carboxamide | Fluoro | 3-position | Good cytotoxic activity against all tested cell lines | nih.gov |
| 2-Amino-thiazole derivative | Chloro | meta | Highest antitumor activity compared to other chloro-substitutions | nih.gov |
| Thiazole Carboxamide (COX Inhibitor) | Trimethoxy | Phenyl ring | Decreased binding to COX-1, likely due to steric hindrance | nih.gov |
| Thiazole Carboxamide (COX Inhibitor) | tert-Butyl | Phenyl ring | Increased potency, possibly through hydrophobic interactions | nih.gov |
Rational Design of Enhanced Derivatives for Specific Mechanistic Purposes
The insights gained from SAR studies are fundamental to the rational design of new 5-phenylthiazole-2-carboxylate derivatives with enhanced properties, such as increased binding affinity, improved selectivity, or altered mechanistic action. By understanding which structural modifications lead to favorable changes in activity, medicinal chemists can design new molecules with a higher probability of success.
For example, based on the finding that certain substituents on the phenyl ring enhance anticancer activity, new derivatives can be synthesized with these optimal substituents to create more potent cytotoxic agents. nih.govnih.gov This approach was successfully used in the development of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov Through SAR analysis and molecular docking studies, researchers were able to identify a derivative with significantly increased cellular efficacy. nih.gov
The process of rational design often involves a cycle of design, synthesis, and testing. Molecular modeling and docking studies are frequently employed to predict how a newly designed molecule will bind to its target protein. nih.govnih.gov For instance, in the design of novel inhibitors for HIV reverse transcriptase, a composite binding pocket was constructed from multiple crystal structures to guide the design of new derivatives with improved surface complementarity. nih.gov This led to the successful identification of compounds with potent anti-HIV activity. nih.gov
The goal of rational design can also be to improve the selectivity of a compound for its intended target over other proteins, thereby reducing potential side effects. By analyzing the structural differences between the binding sites of different proteins, derivatives can be designed to interact preferentially with the target of interest. For example, replacing a 3,4,5-trimethoxy group with a trifluoromethyl (-CF3) group on a thiazole carboxamide derivative was shown to enhance its inhibitory potency for COX-1 while maintaining its activity against COX-2, thus altering its selectivity profile. nih.gov
The table below provides examples of how rational design principles have been applied to phenylthiazole derivatives to achieve specific mechanistic goals.
| Parent Scaffold | Design Strategy | Modification | Resulting Enhancement | Reference |
| 2-Ethyl-5-phenylthiazole-4-carboxamide | SAR and docking studies | Optimized substituents on the phenyl ring | Increased inhibition of PTP1B and enhanced cellular signaling | nih.gov |
| Phenethylthiazolylthiourea (PETT) | Analysis of target binding pocket | Introduction of ortho-F, ortho-Cl, or meta-F substituents on the phenyl ring | Potent anti-HIV activity with high selectivity | nih.gov |
| Thiazole Carboxamide | Modifying selectivity for COX enzymes | Replacement of a trimethoxy group with a -CF3 group | Enhanced COX-1 inhibition while maintaining COX-2 potency | nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | Based on the structure of Dasatinib | Synthesis of various phenylamide derivatives | Potent and selective antiproliferative activity against leukemia cells | nih.govmdpi.com |
Advanced Applications and Functionalization Non Clinical, Non Biological
Applications in Materials Science
The inherent aromaticity and electron-accepting nature of the thiazole (B1198619) ring, combined with the extended π-conjugation offered by the phenyl substituent, make the 5-phenylthiazole (B154837) motif a compelling component for advanced materials.
Thiazole derivatives are increasingly investigated for their potential in organic electronics. researchgate.net The electron-withdrawing imine (C=N) group within the thiazole ring can lower the orbital energies of a conjugated system, a desirable trait for creating organic semiconductors. researchgate.net When incorporated into a polymer backbone or a small molecule, the thiazole unit can enhance electron transport capabilities.
The 5-phenylthiazole-2-carboxylate structure is particularly relevant. The phenyl group extends the π-conjugated system, which can influence the material's absorption and emission spectra. manchester.ac.uk Materials incorporating similar donor-acceptor structures, where an electron-rich unit is paired with an electron-poor one like thiazole, have shown promise. For instance, phenothiazine, a well-known electron donor, has been combined with various acceptor fragments to create materials for organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). manchester.ac.ukresearchgate.net The combination of a phenyl group (donor) and a thiazole carboxylate (acceptor) within the same molecule provides a basis for intramolecular charge transfer (ICT) characteristics, which are crucial for optoelectronic applications. manchester.ac.uk
Research on thiazole-based organic semiconductors has demonstrated that their performance in electronic devices is highly dependent on their molecular structure. researchgate.net The introduction of thiazole moieties can improve the planarity of polymer backbones through non-covalent N---S interactions, which facilitates better charge carrier transport. researchgate.net
Table 1: Optoelectronic Properties of Thiazole-Containing Materials
| Material Type | Application | Key Property Attributed to Thiazole |
|---|---|---|
| Thiazole-based Polymers | Organic Field-Effect Transistors (OFETs) | Enhanced electron mobility, lower orbital energies. researchgate.net |
| Fused Thiazole Systems | Organic Light-Emitting Diodes (OLEDs) | High photophysical stability and extended π-conjugation. researchgate.net |
This table is generated based on properties of various thiazole-containing materials to illustrate the potential applications of the 5-phenylthiazole-2-carboxylate scaffold.
The thiazole ring is a robust structural unit that can be incorporated into various polymer backbones to create functional materials with tailored properties. mdpi.com Methods like Stille polymerization and, more recently, direct arylation polymerization (DArP) have been used to synthesize thiazole-containing conjugated polymers. researchgate.net
The 5-phenylthiazole-2-carboxylate moiety can be envisioned as a monomer for polymerization. The carboxylic acid group could be modified into other functional groups suitable for polymerization reactions. For example, polyureas containing thiazole moieties have been synthesized, demonstrating good thermal stability and, in some cases, high crystallinity. mdpi.com These polymers were prepared through the polycondensation of an aminothiazole-based monomer with various diisocyanates. mdpi.com Similarly, fused heterocyclic conjugated polymers with imidazo[2,1-b]thiazole (B1210989) units have been synthesized via multicomponent polymerization, resulting in materials with good solubility and thermal stability. rsc.org The incorporation of such rigid, heteroaromatic units can significantly influence the final properties of the polymer.
Role in Catalysis Beyond Coordination Complexes
While thiazoles are common in coordination chemistry, their derivatives are also emerging as powerful tools in other areas of catalysis.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a green and sustainable alternative to metal-based catalysis. Thiazolium salts, derived from the N-alkylation of thiazoles, are classic organocatalysts, most famously for the benzoin (B196080) condensation. pharmaguideline.com The acidic proton at the C2 position of the thiazole ring is key to its catalytic activity. nih.gov
Although Sodium 5-phenylthiazole-2-carboxylate itself is not a catalyst, its derivative, 5-phenylthiazole, could be N-alkylated to produce a thiazolium salt. This resulting salt would be a potential organocatalyst. The phenyl group at the 5-position could sterically and electronically influence the stability and reactivity of the catalytic intermediates, potentially tuning the catalyst's efficiency and selectivity for specific reactions. Recently, chitosan-based materials functionalized with thiazole derivatives have been explored as eco-friendly biocatalysts, demonstrating the versatility of the thiazole scaffold in catalytic applications. nih.govmdpi.com
The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. The thiazole ring is a valuable component in the design of bidentate ligands that can coordinate to a metal center. acs.org N,P-ligands containing a thiazole unit have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins and palladium-catalyzed cycloisomerization of enynes. nih.govresearchgate.net
The 5-phenylthiazole-2-carboxylate framework is an excellent starting point for designing new chiral ligands. The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group can act as two coordination points for a metal. Chirality can be introduced by attaching a chiral group to the thiazole ring or by using the carboxylate to link to a chiral auxiliary. The steric bulk and electronic properties of the phenyl group at the C5 position would play a crucial role in creating the chiral environment around the metal center, which is essential for achieving high enantioselectivity. acs.org Research has shown that the rigidity and modular design of thiazole-based ligands are key to their success, allowing for the fine-tuning of steric and electronic effects to optimize both catalytic activity and enantioselectivity. acs.orgresearchgate.net
Table 2: Thiazole-Based Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Role of Thiazole Ligand | Achieved Selectivity (Example) |
|---|---|---|---|
| Iridium-Phosphine Thiazole acs.org | Asymmetric Hydrogenation | Chiral P,N-ligand controlling stereochemical outcome. | High enantioselectivities for aryl alkenes. acs.org |
| Palladium-Thiazole researchgate.net | Asymmetric Cycloisomerization | Chiral N,P-ligand inducing enantioselectivity. | Enantiomeric excesses (ee's) ranging from 22-99%. researchgate.net |
This table summarizes findings for various thiazole-based ligands, indicating the potential for ligands derived from 5-phenylthiazole-2-carboxylate.
Use as Building Blocks for Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The 5-phenylthiazole-2-carboxylate anion is well-suited for constructing such architectures. It possesses multiple sites for non-covalent interactions:
Hydrogen Bonding: The carboxylate group is a strong hydrogen bond acceptor.
π-π Stacking: The phenyl ring and the thiazole ring can engage in π-π stacking interactions with other aromatic systems.
Coordination Bonds: The carboxylate group and the thiazole nitrogen can coordinate to metal ions, forming metal-organic frameworks (MOFs) or coordination polymers.
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
There is no published research detailing the methods or outcomes of using this compound as a ligand for the synthesis of coordination polymers or MOFs. Scientific literature does not provide information on reaction conditions, resulting crystal structures, or the coordination behavior of this specific ligand with various metal ions.
Investigation of Porosity and Selective Adsorption Properties in MOFs
As no MOFs based on this compound have been reported, there is no information available concerning their potential porosity or selective adsorption capabilities. Studies on surface area, pore size distribution, and the selective uptake of gases or other molecules by such materials have not been conducted or published.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. bohrium.comresearchgate.net This shift is driving the exploration of more sustainable and efficient methods for synthesizing thiazole (B1198619) derivatives, including sodium 5-phenylthiazole-2-carboxylate. bohrium.combepls.com Traditional synthetic routes, such as the Hantzsch thiazole synthesis, often rely on harsh reaction conditions and hazardous reagents. bepls.com
Future research is focused on developing novel synthetic strategies that are not only environmentally benign but also economically viable. Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of trisubstituted thiazoles. bepls.com
Ultrasonic-Mediated Synthesis: The use of ultrasound can enhance reaction rates and efficiency in the synthesis of Hantzsch thiazole derivatives. bepls.com
Green Solvents and Catalysts: Researchers are investigating the use of water and other environmentally friendly solvents, as well as reusable catalysts like silica-supported tungstosilisic acid, to create greener synthetic pathways. bohrium.combepls.com
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a more efficient and atom-economical approach to synthesizing thiazole derivatives. bepls.comnih.gov
Visible-Light-Induced Synthesis: This emerging method offers a mild and eco-friendly way to produce thiazole derivatives without the need for metal catalysts or external photosensitizers. researchgate.net
These innovative approaches aim to make the production of this compound and related compounds more sustainable by reducing waste, energy consumption, and the use of toxic substances. bohrium.comresearchgate.net
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. bohrium.comnih.gov These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the design of novel compounds with desired functionalities. nih.govnih.gov For the 5-phenylthiazole-2-carboxylate scaffold, AI and ML offer exciting possibilities for de novo compound design. nih.govfrontiersin.org
By leveraging AI and ML algorithms, researchers can:
Predict Biological Activity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for thiazole derivatives to predict the biological activity of new, computationally designed compounds. nih.govresearchgate.net This allows for the rapid screening of virtual libraries to identify promising candidates for further investigation.
Optimize Molecular Properties: AI can be used to design novel thiazole derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved physicochemical characteristics. nih.gov
Generate Novel Scaffolds: Generative AI models can be employed to create entirely new molecular structures based on the 5-phenylthiazole-2-carboxylate scaffold, expanding the chemical space for drug discovery and materials science. frontiersin.org
The integration of AI and ML into the research and development process promises to streamline the discovery of new thiazole-based compounds with tailored properties for a wide range of applications. bohrium.comnih.gov
Development of Advanced Analytical Probes Utilizing the 5-Phenylthiazole-2-carboxylate Scaffold
The unique photophysical properties of certain thiazole derivatives make them excellent candidates for the development of advanced analytical probes. mdpi.comnih.gov Thiazole-based compounds can exhibit fluorescence, and this property can be modulated by their interaction with specific analytes, forming the basis for "turn-on" fluorescent sensors. mdpi.comnih.gov The 5-phenylthiazole-2-carboxylate scaffold, with its inherent structural features, provides a versatile platform for the design of such probes.
Future research in this area is likely to focus on:
Fluorescent Chemosensors: Thiazole derivatives have shown promise as chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. researchgate.net The 5-phenylthiazole-2-carboxylate moiety can be incorporated into larger molecular structures designed to selectively bind with specific metal ions, leading to a detectable change in fluorescence. researchgate.net
Biological Probes: The ability of thiazole-containing molecules like Thiazole Orange to intercalate with DNA and RNA and exhibit enhanced fluorescence makes them valuable tools in molecular biology. mdpi.comlumiprobe.com By modifying the 5-phenylthiazole-2-carboxylate scaffold, researchers can develop novel probes for sensing biomolecules and studying biological processes in living cells. nih.govnih.govresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT) Based Sensors: The ESIPT mechanism can be harnessed to design highly sensitive and selective fluorescent probes. Thiazole-based sensors have been developed for the detection of anions like acetate (B1210297) based on the inhibition of ESIPT upon binding. kfupm.edu.sa
The development of such advanced analytical probes has significant implications for environmental monitoring, medical diagnostics, and fundamental biological research.
Expansion into Unexplored Application Domains (e.g., chemical sensing, energy storage)
Beyond its established roles, the 5-phenylthiazole-2-carboxylate scaffold holds potential for a variety of cutting-edge applications. Researchers are beginning to explore the use of thiazole-based materials in fields such as chemical sensing and energy storage.
Chemical Sensing:
As mentioned in the previous section, the development of thiazole-based chemosensors is a promising area of research. researchgate.net The ability to design molecules that can selectively detect specific ions or molecules has wide-ranging applications, from environmental monitoring to industrial process control. The 5-phenylthiazole-2-carboxylate core can serve as a key building block in the creation of these sophisticated sensing materials.
Energy Storage:
The demand for high-performance energy storage solutions is driving research into novel materials for batteries and capacitors. Thiazole-based materials are emerging as promising candidates in this domain:
Organic Batteries: Thiazole-linked covalent organic frameworks (COFs) have been investigated as electrode materials for lithium-organic batteries, demonstrating the potential for fast two-electron transfer and high cyclability. researchgate.net
Lithium-Ion Batteries: Thiazolium-type poly(ionic liquid)s have been synthesized and successfully applied as binders for lithium-ion battery electrodes. researchgate.net
Lithium-Ion Capacitors: While not directly focused on thiazole, research into various materials for lithium-ion capacitors highlights the ongoing search for advanced electrode materials, a role that thiazole derivatives could potentially fill. mdpi.com
Semiconductors for Organic Electronics: The thiazolo[5,4-d]thiazole fused system, an electron-deficient structure, is a promising building block for semiconductors used in organic electronics due to its high oxidative stability and rigid, planar structure that facilitates efficient intermolecular π–π overlap. rsc.org
The exploration of the 5-phenylthiazole-2-carboxylate scaffold in these and other unexplored application domains is a testament to its versatility and the ongoing quest for innovative materials with novel functionalities.
Conclusion
Summary of Key Research Findings and Scholarly Contributions
Research on Sodium 5-phenylthiazole-2-carboxylate and its parent acid has primarily focused on its synthesis and potential as a scaffold for developing new biologically active compounds. Key findings indicate that derivatives of this compound exhibit significant anticancer properties. Notably, derivatives have been shown to inhibit key proteins involved in cancer progression, such as TRBP2, and have demonstrated antiproliferative effects against various cancer cell lines. acs.orgnih.govnih.gov The synthetic accessibility of the 5-phenylthiazole-2-carboxylic acid core allows for the creation of diverse libraries of compounds for further investigation. mdpi.comnih.gov
Outlook for Future Research on this compound and Related Compounds
Future research will likely continue to explore the therapeutic potential of the 5-phenylthiazole-2-carboxylate scaffold. Further optimization of the lead compounds identified in anticancer studies could lead to the development of more potent and selective drug candidates. Investigating the mechanism of action of these compounds in more detail will be crucial for their advancement. Additionally, the exploration of this scaffold for other therapeutic areas, given the broad biological activities of thiazole (B1198619) derivatives, presents a promising avenue for future studies. nih.gov
Broader Implications for Heterocyclic Chemistry and Molecular Design
The study of this compound and its derivatives contributes to the broader field of heterocyclic chemistry by demonstrating the utility of the thiazole ring as a privileged scaffold in medicinal chemistry. The successful design of potent biological inhibitors based on this structure underscores the importance of rational drug design and the exploration of diverse chemical spaces. The findings from research on this and related compounds provide valuable insights for the design of future generations of heterocyclic compounds with tailored biological activities. nih.govslideshare.net
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Aqueous ethanol-mediated | 80–100°C, ethanol/water | 65–78% | |
| Alkylation-cyclization | Alkaline pH, 24–48 hr | 55–70% |
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
Routine characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments and carboxylate carbon signals (e.g., 13C peaks at ~170 ppm for COO⁻ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .
- Melting Point Analysis : Critical for assessing crystallinity and purity, though discrepancies may arise due to polymorphic forms .
Advanced: How can researchers optimize solvent systems and catalysts to improve synthesis efficiency?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification. Ethanol-water mixtures reduce byproducts in cyclization steps .
- Catalyst Screening : While catalyst-free methods minimize contamination (e.g., aqueous ethanol synthesis ), Pd/C or CuI catalysts can accelerate cross-coupling in aryl-thiazole derivatives, albeit with trade-offs in metal residue removal .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) and improves yield by 10–15% in heterocyclization steps .
Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?
Answer:
Discrepancies in melting points or spectral data often arise from:
- Polymorphism : Different crystalline forms of the sodium salt. Validate via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .
- Hydration States : Anhydrous vs. hydrated forms affect solubility and melting points. Thermogravimetric analysis (TGA) can identify water content .
- Multi-Technique Validation : Cross-check NMR, HRMS, and elemental analysis to confirm structural consistency. For example, a reported melting point of 206–208°C for a related thiazole-carboxylate derivative was confirmed via TGA and DSC .
Advanced: What strategies are recommended for studying the biological activity mechanisms of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes or cancer biomarkers). For example, thiazole derivatives showed strong docking scores (−8.2 to −9.5 kcal/mol) against E. coli DNA gyrase .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays. Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Br) often exhibit enhanced bioactivity .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., phenyl vs. pyridyl groups) with biological outcomes. For instance, 4-fluorophenyl analogs demonstrated 2–3× higher antifungal activity than unsubstituted derivatives .
Advanced: How does the sodium counterion influence solubility and stability compared to other salts (e.g., lithium)?
Answer:
- Solubility : Sodium salts generally exhibit higher aqueous solubility than lithium analogs due to smaller ionic radius and stronger hydration. For example, Lithium 5-phenylthiazole-2-carboxylate () may require DMSO for dissolution, whereas the sodium salt dissolves in water or ethanol .
- Stability : Sodium salts are less hygroscopic than lithium counterparts, reducing degradation during storage. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term assessments .
Basic: What are the key considerations for designing derivatives of this compound?
Answer:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce bioactivity. Electron-withdrawing groups (e.g., -NO₂) improve target binding but increase synthetic complexity .
- Salt Formation : Alternative counterions (e.g., potassium, ammonium) can modulate crystallinity and bioavailability. Screen via pH-dependent solubility assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
